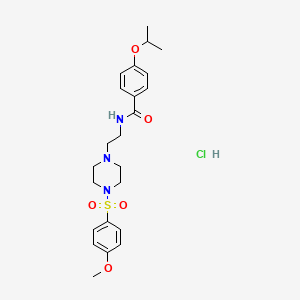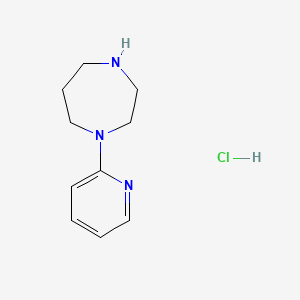
5-Fluoro-6-metil-1,3-benzotiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C8H7FN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Aplicaciones Científicas De Investigación
5-Fluoro-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-tubercular agent.
Materials Science: The compound can be used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets, which can aid in drug design and development.
Mecanismo De Acción
Mode of Action
Benzothiazoles are known to interact with biological targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Without specific studies on “5-Fluoro-6-methyl-1,3-benzothiazol-2-amine”, it’s difficult to determine the exact biochemical pathways this compound affects. Benzothiazoles are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and are typically determined through experimental studies .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and more .
Análisis Bioquímico
Biochemical Properties
It is known that benzothiazoles, the class of compounds to which it belongs, often interact with various enzymes and proteins
Dosage Effects in Animal Models
There is currently no available data on how the effects of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine vary with different dosages in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is involved in, including any enzymes or cofactors that it interacts with, are not currently known
Subcellular Localization
The subcellular localization of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine and any effects on its activity or function are not currently known . Future studies could include investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine typically involves the treatment of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this reaction, 2-mercaptoaniline reacts with an acid chloride under controlled conditions to form the benzothiazole ring system . The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methyl-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluorobenzothiazole: Another fluorinated benzothiazole derivative with similar electronic properties.
5-Methylbenzothiazole: A methyl-substituted benzothiazole with comparable structural features.
2-Aminobenzothiazole: A benzothiazole derivative with an amino group at the 2-position, similar to 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine.
Uniqueness
5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These modifications can enhance its biological activity and make it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
5-fluoro-6-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQFVEGDEQPCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
